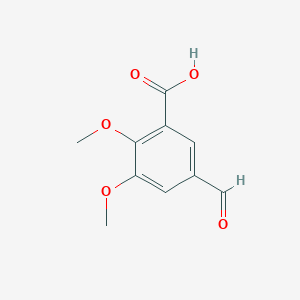
5-Formyl-2,3-dimethoxybenzoic acid
Cat. No. B8586818
M. Wt: 210.18 g/mol
InChI Key: CXMQUUGLEQPGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05639782
Procedure details


2-(3,4-dimethoxy-5-iodophenyl)-1,3-dioxane (42) (FIG. 22) (1.7 g, 4.86 mmole) was dissolved in 40 ml dry THF and cooled to -78° C. under an argon atmosphere. n-butyllithium (4.3 ml of a 1.25M soln.) was added and the reaction was warmed to 0° C. and was stirred at that temperature for an additional 45 minutes. The aryl lithium solution was then poured onto solid carbon dioxide covered with anhydrous diethyl ether. A white precipitate formed immediately. Water was added and the organic solvent subsequently removed in vacuo. The remaining aqueous solution was extracted with ethyl acetate. The organic layer was washed with 5% sodium thiosulfate, water, and then stirred vigorously over an equivolume of 10% HCl overnight. The organic layer was separated and the product extracted into 10% K2CO3. The basic solution was acidified with 10% HCl and the product extracted into chloroform. The organic layer was dried over MgSO4, and concentrated in vacuo to a white solid (0.412 g, 40%). The solid can be recrystallized from hexane/ethyl acetate.
Name
2-(3,4-dimethoxy-5-iodophenyl)-1,3-dioxane
Quantity
1.7 g
Type
reactant
Reaction Step One



[Compound]
Name
aryl lithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:12]2[O:17]CCCO2)[CH:6]=[C:7](I)[C:8]=1[O:9][CH3:10].C([Li])CCC.[C:23](=[O:25])=[O:24].C(OCC)C>C1COCC1.O>[CH3:10][O:9][C:8]1[C:3]([O:2][CH3:1])=[CH:4][C:5]([CH:12]=[O:17])=[CH:6][C:7]=1[C:23]([OH:25])=[O:24]
|
Inputs


Step One
|
Name
|
2-(3,4-dimethoxy-5-iodophenyl)-1,3-dioxane
|
|
Quantity
|
1.7 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=C(C1OC)I)C1OCCCO1
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Three
[Compound]
|
Name
|
aryl lithium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at that temperature for an additional 45 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
) was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was warmed to 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A white precipitate formed immediately
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic solvent subsequently removed in vacuo
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The remaining aqueous solution was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with 5% sodium thiosulfate, water
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred vigorously over an equivolume of 10% HCl overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product extracted into 10% K2CO3
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product extracted into chloroform
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to a white solid (0.412 g, 40%)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid can be recrystallized from hexane/ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=C(C(=O)O)C=C(C=C1OC)C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
